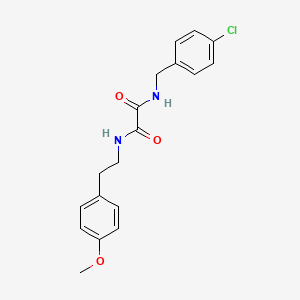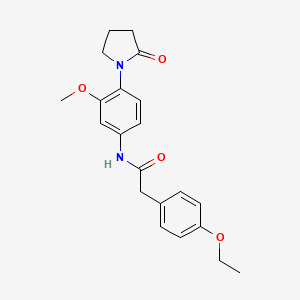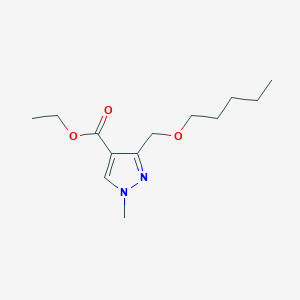![molecular formula C17H15Cl2N5OS B2424982 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 905798-01-8](/img/structure/B2424982.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring. This type of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is a unique heterocyclic compound. This structure is commonly found in various pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
This compound can be used in the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives . These derivatives have been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds .
Antifungal Activity
1,2,4-Triazoles, which are part of the compound’s structure, possess significant antifungal activity . This makes the compound potentially useful in the development of new antifungal drugs.
Anticancer Activity
1,2,4-Triazoles also exhibit anticancer activity . Therefore, this compound could be used in the research and development of new anticancer treatments.
Antiviral Activity
The antiviral activity of 1,2,4-triazoles suggests that this compound could be used in the development of new antiviral drugs.
Antibacterial Activity
1,2,4-Triazoles have shown antibacterial activity , indicating potential use of this compound in the development of new antibacterial treatments.
Anti-inflammatory Activity
The compound could be used in the development of new anti-inflammatory drugs, given the anti-inflammatory activity of 1,2,4-triazoles .
Chemical Synthesis Intermediate
The compound can be used as an organic synthesis intermediate, particularly in the synthesis of other organic compounds .
Research into Other Biological Activities
Given the wide range of biological activities associated with 1,2,4-triazoles , this compound could be used in research into other potential applications, such as antitubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it could potentially disrupt these pathways and reduce inflammation
Pharmacokinetics
It is known that similar compounds have low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have similar properties, which could affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. If the compound acts as an inhibitor of a particular enzyme, for example, it could lead to a decrease in the production of certain biochemicals, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets . Therefore, these factors should be carefully controlled during the compound’s synthesis and use.
Safety and Hazards
While there are no explicit toxicity data reported for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide”, it’s important to note that as an organic compound, it may pose potential risks to human health . Proper laboratory safety procedures should be followed when handling and storing the compound .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-4-8-13(19)16(12)21-15(25)10-26-17-23-22-14(24(17)20)9-11-5-2-1-3-6-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCCMIMFZNRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)



![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)